molecular formula C19H22N2O5S B2643541 2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941945-24-0

2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2643541
CAS RN: 941945-24-0
M. Wt: 390.45
InChI Key: YUNMETZEDGHPIM-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, -SO2NH2, attached to an organic radical. They are known for their wide range of medicinal properties, including antibacterial activity .


Molecular Structure Analysis

The compound contains several functional groups, including two methoxy groups (-OCH3), a sulfonamide group (-SO2NH2), and a 2-oxopiperidin-1-yl group. These groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For instance, the presence of the sulfonamide group might increase the compound’s polarity and solubility in water .

Scientific Research Applications

1. Biochemical Evaluation as Enzyme Inhibitors

2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide compounds are part of the benzenesulfonamide derivatives studied for their inhibitory action on enzymes like kynurenine 3-hydroxylase. Compounds from this category have demonstrated significant inhibitory potency in vitro and effectiveness in blocking enzyme activity in vivo, through oral administration. Such compounds hold promise for detailed exploration of the kynurenine pathway's pathophysiological roles following neuronal injury (Röver et al., 1997).

2. Endothelin Antagonism and Pharmacological Profiles

Derivatives of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide, including structures related to 2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, are identified as potent endothelin-A (ETA) selective antagonists. Modifications on these compounds have led to enhanced binding and functional activity against ETA. Specific substitutions have been found to improve oral activity in inhibiting physiological responses triggered by endothelin-1, showcasing the compound's pharmacological potential (Murugesan et al., 1998).

3. Antimycobacterial Activity

Benzenesulfonamide derivatives, including those structurally similar to 2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, have been synthesized and assessed for their antimycobacterial activity. These compounds, particularly with specific moiety introductions, have shown promising activity against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Ghorab et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth .

Safety and Hazards

As with any chemical compound, handling “2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide” should be done with appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of sulfonamides and their derivatives is a vibrant field due to their wide range of medicinal properties. Future research could focus on exploring the potential biological activities of this compound and optimizing its properties for specific applications .

properties

IUPAC Name

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-16-9-10-18(17(13-16)26-2)27(23,24)20-14-6-5-7-15(12-14)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNMETZEDGHPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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